molecular formula C10H11FOS B7999798 4-[(Allyloxy)methyl]-3-fluorothiophenol

4-[(Allyloxy)methyl]-3-fluorothiophenol

Cat. No.: B7999798
M. Wt: 198.26 g/mol
InChI Key: MBGZEDRMKQXYPP-UHFFFAOYSA-N
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Description

4-[(Allyloxy)methyl]-3-fluorothiophenol is a fluorinated thiophenol derivative featuring an allyloxy methyl group at the 4-position and a fluorine atom at the 3-position of the benzene ring. The allyloxy moiety enhances lipophilicity, which may improve membrane permeability, while the fluorine atom influences electronic properties (e.g., increased electronegativity) and metabolic stability.

Properties

IUPAC Name

3-fluoro-4-(prop-2-enoxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FOS/c1-2-5-12-7-8-3-4-9(13)6-10(8)11/h2-4,6,13H,1,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGZEDRMKQXYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=C(C=C(C=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(Allyloxy)methyl]-3-fluorothiophenol is an organic compound that has garnered attention due to its potential biological activities. The compound features a thiophenol moiety, which is known for its reactivity and biological significance. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₃FOS
  • Molecular Weight : 236.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the fluorine atom enhances the compound's lipophilicity and may affect its binding affinity to target proteins. The thiophenol group can participate in redox reactions, contributing to its potential as an antioxidant or pro-oxidant, depending on the cellular environment.

Antimicrobial Activity

Research indicates that compounds with thiophenol structures exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The fluorine substitution is believed to enhance its interaction with cancer-related targets, making it a candidate for further development in cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiophenols against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of 25 µM, indicating potential as an anticancer agent .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMolecular Weight
This compoundModerateSignificant236.31 g/mol
3-FluorothiophenolLowModerate172.19 g/mol
ThiophenolHighLow126.17 g/mol

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-[(Allyloxy)methyl]-3-fluorothiophenol with compounds from the provided evidence, focusing on core structures, substituents, and reported activities:

Compound Name Core Structure Key Substituents Molecular Weight* Biological Activity Reference
This compound Thiophenol 4-(Allyloxymethyl), 3-F ~212.3 g/mol Not reported -
Thieno[2,3-b]pyridine derivative Thienopyridine 4-(Allyloxy)phenyl, 3-amino, 4-(trifluoromethyl) ~460.5 g/mol Unspecified in evidence
Pyrazole-chromenone derivative Pyrazole-chromenone 4-(Allyloxy)-3-methoxyphenyl ~400–450 g/mol† Potent antimicrobial
Triazolone derivative Triazolone 4-Methoxyphenyl, 3-methoxyphenyl ~327.3 g/mol Antimicrobial, antitumor

*Calculated using average atomic masses.
†Estimated based on structural complexity.

Key Differences and Implications

Core Structure Reactivity: The thiophenol core of the target compound is more nucleophilic and oxidation-prone compared to the thienopyridine () or triazolone () frameworks. This reactivity makes it suitable for coupling reactions (e.g., forming disulfides) but less stable under oxidative conditions.

Substituent Effects: Fluorine vs. Allyloxy Group: The allyloxy methyl group enhances lipophilicity, similar to its role in ’s antimicrobial pyrazole-chromenones . However, its placement on a thiophenol (vs. a chromenone or pyridine) may influence target specificity.

Research Findings and Limitations

  • Antimicrobial Potential: The allyloxy group’s presence in ’s active compounds implies that this compound could be a candidate for antimicrobial screening, though its thiophenol core may require stabilization for in vivo applications .
  • Synthetic Utility : Unlike the triazolone derivatives in , which require multi-step syntheses, the target compound’s simpler structure may facilitate its use as a building block for functionalized thioethers or disulfides.
  • Knowledge Gaps: Direct data on the target compound’s physicochemical properties (e.g., solubility, pKa) and bioactivity are absent in the provided evidence. Comparative studies with fluorinated vs. non-fluorinated analogs are needed to isolate the fluorine atom’s impact.

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